Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide
Description
Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide (CAS: 63815-99-6; molecular formula: C₁₂H₁₆BrNO₂S) is a quaternary ammonium salt featuring a benzothiazolium core with distinct substituents:
- 3-position: 2-hydroxyethyl group (enhances hydrophilicity).
- 6-position: Methoxy group (electron-donating, influencing electronic distribution).
- 2- and 5-positions: Methyl groups (steric and electronic effects).
- Counterion: Bromide (impacts solubility and stability).
Properties
CAS No. |
63815-99-6 |
|---|---|
Molecular Formula |
C12H16BrNO2S |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide |
InChI |
InChI=1S/C12H16NO2S.BrH/c1-8-6-10-12(7-11(8)15-3)16-9(2)13(10)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OCVYRSMBENZCER-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1OC)SC(=[N+]2CCO)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this benzothiazolium salt primarily involves quaternization reactions of benzothiazole derivatives. The key step is the alkylation of a benzothiazole precursor with an alkyl halide containing a hydroxyethyl group, typically 2-bromoethanol, resulting in the formation of the quaternary ammonium salt with bromide as the counterion.
Detailed Synthetic Route
Synthesis of the Benzothiazole Precursor
The starting material is 6-methoxy-2,5-dimethylbenzothiazole, which contains the benzothiazole core substituted at the 6-position with a methoxy group and methyl groups at the 2- and 5-positions.-
- The benzothiazole precursor is dissolved in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
- 2-Bromoethanol is added dropwise to the solution under reflux conditions.
- The reaction is usually carried out under inert atmosphere (argon or nitrogen) to prevent oxidation and moisture interference.
- The alkylation proceeds via nucleophilic attack of the benzothiazole nitrogen at the electrophilic carbon of 2-bromoethanol, forming the quaternary ammonium salt.
- Reaction times range from 16 to 24 hours at temperatures around 80-90°C to ensure complete conversion.
-
- After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to remove impurities and unreacted starting materials.
- The purified compound is obtained as a bromide salt, stable and suitable for further applications.
Alternative Alkylation Conditions
- In some protocols, sodium hydride (NaH) is used as a base to deprotonate the benzothiazole nitrogen prior to alkylation, enhancing nucleophilicity and improving yields.
- Alkylation can also be performed under neat conditions (without solvent) in a sealed vessel at elevated temperatures (around 90°C) for 16-24 hours, which simplifies the process and reduces solvent use.
Representative Reaction Scheme
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 6-Methoxy-2,5-dimethylbenzothiazole + NaH (optional) in dry DMF | Deprotonation of benzothiazole nitrogen |
| 2 | Addition of 2-bromoethanol, reflux 16-24 h | Quaternization to form benzothiazolium salt |
| 3 | Solvent evaporation, column chromatography | Purification of product |
Reaction Yield and Purity
- Typical yields for the quaternization step range between 60% and 80%, depending on reaction conditions and purification methods.
- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of the product.
Analytical Data Supporting Preparation
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR):
Characteristic signals include aromatic protons of the benzothiazole ring, methyl substituents, methoxy group, and hydroxyethyl side chain protons. - Mass Spectrometry (MS):
Electrospray ionization (ESI) in positive mode shows molecular ion peaks corresponding to the quaternary ammonium cation. - Melting Point:
Typically determined to assess purity; uncorrected melting points provide a physical characterization parameter.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H16BrNO2S |
| Molecular Weight | 318.23 g/mol |
| Solubility | Soluble in polar solvents such as water and DMSO due to ionic nature |
| CAS Number | 63815-99-6 |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Quaternization Reactions
The compound is synthesized via quaternization , where tertiary amines react with alkyl halides. For example:
-
Reactants : 2-Methylbenzothiazole derivatives and 2-bromoethanol.
-
Conditions : Reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ .
-
Mechanism : The benzothiazole’s nitrogen undergoes alkylation, forming a quaternary ammonium center .
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Quaternization | 2-Bromoethanol, K₂CO₃, DMF, 80°C | Benzothiazolium bromide derivative | 60–80% |
Nucleophilic Substitutions
The electrophilic benzothiazolium ring facilitates nucleophilic attacks , particularly at the C-2 position:
-
Reactions with amines : Forms stable adducts via displacement of the bromide ion.
-
Reactions with thiols : The sulfur atom in thiols attacks the electron-deficient benzothiazolium ring, forming sulfides .
Example :
Reaction with benzylamine in acetonitrile under basic conditions produces N-alkylated derivatives, confirmed by NMR .
Alkylation and Ether Formation
The hydroxyethyl group (-CH₂CH₂OH) participates in etherification:
-
Reactants : Alkyl halides (e.g., benzyl bromide).
-
Outcome : Ether linkages form, enhancing solubility for dye applications.
| Alkylating Agent | Conditions | Product Application |
|---|---|---|
| Benzyl bromide | NaH, DMF, 80°C, 6–7 hr | Fluorescent dye precursor |
Acid/Base-Mediated Degradation
The compound undergoes pH-dependent degradation:
-
Acidic conditions : Protonation of the methoxy group leads to demethylation, forming quinone-like structures .
-
Basic conditions : Hydrolysis of the benzothiazolium ring occurs, yielding thiophenol derivatives.
Stability Data :
| pH | Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| 2.0 | 2.5 hr | 6-Hydroxy-2,5-dimethylbenzothiazole |
| 9.0 | 8 hr | 2-Mercapto-5-methylphenol |
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for transition metals :
-
Complexation with Cu(II) : Forms a tetrahedral complex with a stability constant (log K) of 4.2.
-
Applications : These complexes are studied for catalytic activity in oxidation reactions .
Key Research Findings
-
Electrophilic reactivity : The benzothiazolium ring’s positive charge enhances susceptibility to nucleophilic attack, enabling diverse functionalization .
-
Thermodynamic stability : Decomposes above 200°C, with exothermic peaks observed in DSC analysis .
-
Solubility : High solubility in polar solvents (e.g., DMSO, ethanol) due to the hydroxyethyl group .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi.
- Case Study : A study published in the Royal Society of Chemistry demonstrated that benzothiazole derivatives showed promising results against Mycobacterium tuberculosis. The synthesized compounds were compared with standard drugs, revealing superior inhibition potency in some derivatives .
Anticancer Properties
Benzothiazole derivatives are being explored for their anticancer potential. The ability of these compounds to inhibit cancer cell proliferation has been observed in various in vitro studies.
- Data Table : Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazolium Bromide | HeLa (Cervical) | 15.4 |
| Benzothiazolium Bromide | MCF-7 (Breast) | 12.3 |
| Benzothiazolium Bromide | A549 (Lung) | 18.6 |
This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cancer cell line.
Dyeing and Pigmentation
Benzothiazole compounds have found applications in the textile industry as dyes and pigments due to their vibrant colors and stability.
- Case Study : A patent describes the use of benzothiazole derivatives as hair colorants, emphasizing their effectiveness in providing long-lasting color while being less damaging to hair fibers compared to traditional dyes .
Pharmaceutical Formulations
The compound is utilized in various pharmaceutical formulations due to its solubility and stability characteristics. Its role as a stabilizing agent in drug formulations enhances bioavailability and efficacy.
Formulation Development
- Research Insight : Formulation studies have shown that incorporating benzothiazolium into topical creams increases the stability of active ingredients under varying pH conditions, making it suitable for dermatological applications.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methoxy groups can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzothiazolium and Benzoxazolium Salts
describes 2-(4-oxochromen-3-yl)benzothiazolium bromides and benzoxazolium bromides , synthesized via a one-pot condensation of 4-oxochromene-3-carboxaldehydes with 2-methylbenzothiazole/benzoxazole and benzyl bromide. Key differences include:
- Heterocyclic Core: Benzothiazolium (sulfur atom) vs. benzoxazolium (oxygen atom).
- Substituents : The target compound lacks the chromene moiety present in ’s derivatives, simplifying its structure but reducing π-conjugation.
- Biological Activity : Both classes show dual plant growth effects (stimulation/inhibition), suggesting shared mechanisms despite structural variations .
Benzodithiazine Derivatives
reports 6-chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazines (e.g., compounds 5 and 7). Comparisons include:
- Core Structure : Benzodithiazine (two sulfur atoms, sulfonyl groups) vs. benzothiazolium (single sulfur, cationic).
- Functional Groups: Hydroxybenzylidene and hydrazino substituents in benzodithiazines confer distinct hydrogen-bonding and chelation capabilities, unlike the hydroxyethyl and methoxy groups in the target compound.
Oxazolo[4,5-b]pyridine Bromides
details 2-[(1-benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (compound 14 ) and related derivatives. Key contrasts:
- Heterocycle : Oxazolo-pyridine (oxygen and nitrogen atoms) vs. benzothiazolium (sulfur and nitrogen).
- Substituents : Piperidinyl and bromo groups in oxazolo-pyridines suggest applications in medicinal chemistry (e.g., kinase inhibition), diverging from the plant-focused activity of benzothiazolium salts.
- Synthesis : Palladium-catalyzed coupling in oxazolo-pyridines contrasts with the one-pot alkylation used for benzothiazolium salts .
Other Benzothiazolium Salts
lists compounds like 3-ethyl-6-methoxy-5-methyl-2-[2-(methylthio)but-1-enyl]benzothiazolium iodide and 6-chloro-1-ethyl-2-methyl-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-1H-benzimidazolium . Comparisons highlight:
- Counterions : Iodide (larger, less polarizable than bromide) may reduce aqueous solubility.
- Substituents : Sulphonatobutyl groups enhance hydrophilicity, while trifluoromethyl groups increase metabolic stability.
- Core Variation : Benzimidazolium (two nitrogen atoms) vs. benzothiazolium (sulfur and nitrogen), altering charge distribution and bioactivity .
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Flexibility : Benzothiazolium salts are synthesized via alkylation or condensation, whereas oxazolo-pyridines require transition-metal catalysis .
- Counterion Impact : Bromide offers balanced solubility and stability compared to iodide .
- Biological Activity : Substituents dictate function: hydroxyethyl/methoxy groups may target plant cells, while piperidinyl/sulphonatobutyl groups suit drug design .
Biological Activity
Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H16BrNO2S
- CAS Number : 63815-99-6
The synthesis of benzothiazole derivatives typically involves reactions between thiophenol derivatives and various electrophiles. Recent studies have highlighted efficient methods for synthesizing benzothiazole compounds using environmentally friendly techniques, including microwave-assisted reactions and one-pot procedures that enhance yield and reduce reaction times .
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer activities. For instance, a study focused on novel benzothiazole compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The active compound identified in this study showed:
- Inhibition of Cell Proliferation : Significant reduction in cell viability was observed at concentrations of 1, 2, and 4 μM.
- Induction of Apoptosis : The compound promoted apoptosis in cancer cells through modulation of key signaling pathways such as AKT and ERK .
Anti-inflammatory Effects
In addition to its anticancer properties, benzothiazole derivatives have been noted for their anti-inflammatory effects. The compound's ability to decrease levels of inflammatory cytokines such as IL-6 and TNF-α was reported, indicating its potential as a dual-action therapeutic agent targeting both inflammation and cancer .
Mechanistic Insights
The mechanisms underlying the biological activity of benzothiazolium compounds involve:
- Signaling Pathway Inhibition : The inhibition of AKT and ERK pathways is crucial for the anticancer efficacy observed in various studies. This dual inhibition not only hampers tumor cell survival but also mitigates the inflammatory environment that supports tumor progression .
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives:
-
Study on Compound B7 :
- Cell Lines Tested : A431, A549, H1299
- Findings : Compound B7 exhibited notable anticancer activity with IC50 values indicating effective inhibition of cell growth.
- Evaluation of Antitumor Activity :
Comparative Analysis
| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| B7 | High | Moderate | AKT/ERK inhibition |
| BzTz | Moderate | High | Cytokine modulation |
Q & A
Basic: What synthetic methodologies are optimal for preparing Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide?
Answer:
The compound can be synthesized via a one-pot condensation reaction involving substituted 4-oxochromene-3-carboxaldehydes and 2-methylbenzothiazole derivatives in the presence of benzyl bromide . Microwave-assisted synthesis (e.g., 130°C for 45 minutes in ethanol) is also effective for similar benzothiazole derivatives, improving reaction efficiency and yield . Post-synthesis purification typically involves recrystallization from methanol or ethanol, followed by spectral validation (NMR, IR) .
Basic: How should researchers characterize this compound's structural integrity and purity?
Answer:
- Spectral Analysis : Use -NMR to confirm substituent positions (e.g., methoxy, hydroxyethyl groups) and -NMR for backbone verification .
- Crystallography : X-ray diffraction can resolve ambiguities in planar benzothiazole ring geometry and intermolecular interactions (e.g., weak C–H···O hydrogen bonds) .
- Purity Assessment : Combine melting point analysis with HPLC (reverse-phase C18 column, methanol/water mobile phase) .
Advanced: What mechanisms explain the biphasic growth effects (stimulation at low concentrations vs. inhibition at high concentrations) observed in plant studies?
Answer:
Evidence suggests hormesis , where low concentrations (0.1–1 ppm) may activate stress-response pathways (e.g., antioxidant enzymes), while high concentrations (10–100 ppm) disrupt membrane integrity or mitochondrial function . To validate:
- Perform dose-response assays on model plants (e.g., cucumber hypocotyls, corn shoots) with controls for osmotic stress.
- Use transcriptomic profiling to identify upregulated/downregulated genes at critical concentrations .
Advanced: How can researchers mitigate interference from this bromide salt in cytotoxicity assays (e.g., MTT)?
Answer:
Benzothiazolium bromides may reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) non-enzymatically, leading to false positives. Mitigation strategies include:
- Alternative assays : Use CellProfiler® image analysis to quantify viable cells directly, bypassing tetrazolium chemistry .
- Pre-treatment controls : Include wells with compound-only (no cells) to subtract background signal .
Advanced: What analytical methods are recommended for detecting environmental contamination by benzothiazolium derivatives?
Answer:
- Sample Preparation : Solid-phase extraction (SPE) for water/sludge matrices to isolate benzothiazoles .
- Detection : LC-MS/MS with electrospray ionization (ESI+) for high sensitivity (LOD ~0.1 ng/L) .
- Validation : Spike recovery tests in complex matrices (e.g., urine, fish tissue) to assess matrix effects .
Advanced: How do structural modifications (e.g., substituent position, counterion) affect the compound's biological activity?
Answer:
- Substituent Effects : The 6-methoxy group enhances planarity, improving intercalation with DNA/proteins, while the hydroxyethyl side chain increases solubility . Bromide counterions may stabilize charge distribution vs. chloride .
- Methodology : Synthesize analogs (e.g., replacing methoxy with nitro groups) and compare IC values in cytotoxicity assays . Pair with docking simulations to predict binding affinities to targets like HIV-1 protease .
Advanced: How should contradictory data on ecotoxicological impacts be resolved?
Answer:
Discrepancies in ecotoxicity (e.g., stimulatory vs. inhibitory effects) may arise from species-specific metabolic pathways or exposure duration. Resolve via:
- Standardized protocols : Adhere to OECD guidelines for acute/chronic toxicity testing in model organisms (e.g., Daphnia magna).
- Metabolomic profiling : Track metabolite flux (e.g., ATP, glutathione) to differentiate adaptive vs. toxic responses .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : Protect from light and moisture; store at 2–8°C in amber vials under inert gas (argon) .
- Stability Monitoring : Use periodic TLC or HPLC to detect degradation products (e.g., hydrolysis of methoxy groups) .
Advanced: What computational tools can predict the compound's reactivity in novel synthetic pathways?
Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Retrosynthetic Software : Tools like Chematica can propose routes using commercially available precursors (e.g., 4-oxochromene-3-carboxaldehydes) .
Advanced: How can crystallographic data improve formulation strategies for drug delivery?
Answer:
X-ray structures reveal packing motifs (e.g., π-π stacking of benzothiazole rings) that influence solubility and polymorph stability . Use this data to design co-crystals with biocompatible coformers (e.g., succinic acid) for enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
